![molecular formula C14H17N3O2 B12310115 4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)
4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl-pyrazole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyl-Pyrazole Moiety: The benzyl-pyrazole group can be introduced via nucleophilic substitution or coupling reactions.
Final Functionalization: The hydroxyl group at the 3-position can be introduced through selective reduction or hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyrrolidine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the synthesis of materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Influence on Cellular Processes: Affecting cellular processes such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
The uniqueness of “rac-(3R,4R)-4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol, trans” lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
4-(1-benzylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C14H17N3O2/c18-13-7-15-8-14(13)19-12-6-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,10,13-15,18H,7-9H2 |
Clave InChI |
AKIZLZCBDWSEIB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



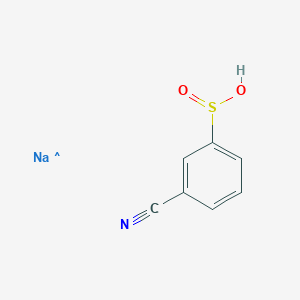
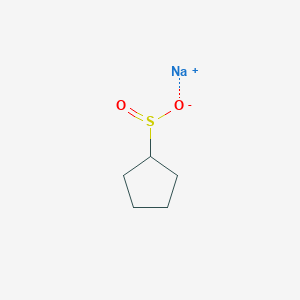
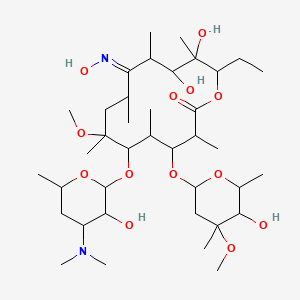
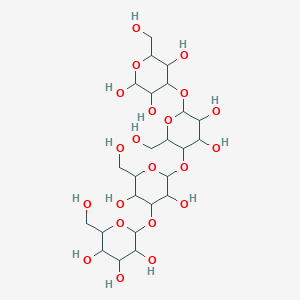
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)
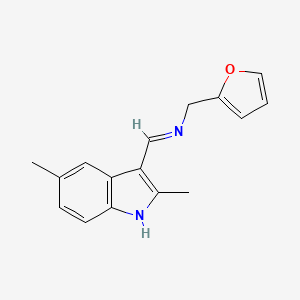

![[3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl 2-amino-3-methylbutanoate](/img/structure/B12310091.png)
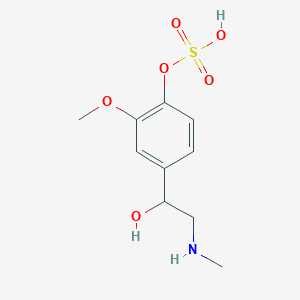
![rac-(1R,5R)-1-(pyridin-3-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B12310099.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
